2-Bromo-5-(methylthio)thiazole
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Overview
Description
2-Bromo-5-(methylthio)thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 2-position and a methylthio group at the 5-position of the thiazole ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(methylthio)thiazole typically involves the bromination of 5-(methylthio)thiazole. One common method includes the treatment of 5-(methylthio)thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(methylthio)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed:
Substitution Reactions: Formation of 2-substituted thiazoles.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of de-brominated thiazoles or modified thiazole rings.
Scientific Research Applications
2-Bromo-5-(methylthio)thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: The compound is explored for its potential antimicrobial, antifungal, and anticancer properties.
Industry: It is utilized in the development of agrochemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(methylthio)thiazole involves its interaction with various molecular targets. The bromine atom and the methylthio group contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
- 5-Bromo-2-(methylthio)benzo[d]thiazole
- 2-Bromo-5-methylthiazole
- 2-(Methylthio)thiazole
Comparison: 2-Bromo-5-(methylthio)thiazole is unique due to the presence of both a bromine atom and a methylthio group on the thiazole ring. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C4H4BrNS2 |
---|---|
Molecular Weight |
210.1 g/mol |
IUPAC Name |
2-bromo-5-methylsulfanyl-1,3-thiazole |
InChI |
InChI=1S/C4H4BrNS2/c1-7-3-2-6-4(5)8-3/h2H,1H3 |
InChI Key |
HOODMZZCIGXQAU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=C(S1)Br |
Origin of Product |
United States |
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